Boc-(R)-3-Amino-3-phenylpropanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

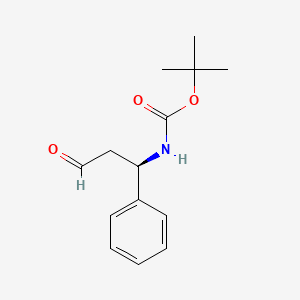

“Boc-®-3-Amino-3-phenylpropanal” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis

The molecular structure of Boc-compounds, including “Boc-®-3-Amino-3-phenylpropanal”, is determined by the interaction of their acyl and Boc-substituents with nitrogen . This interaction was noticed in both molecules .Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Scientific Research Applications

BOC Protection of Amines

Boc-®-3-Amino-3-phenylpropanal is used in the BOC protection of amines. This process involves the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This is a green and eco-friendly route that is carried out in catalyst and solvent-free media under mild reaction conditions .

Synthesis of Pharmaceutical Compounds

The synthesis of Boc-protected amino acids, such as Boc-®-3-Amino-3-phenylpropanal, is a critical step in the preparation of various pharmaceutical compounds. These compounds have been synthesized using efficient methodologies.

Development of Novel Amino Acid Derivatives

Synthesis of Inhibitors for Human Carbonic Anhydrase Isoforms

N-BOC Deprotection

Boc-®-3-Amino-3-phenylpropanal can be used in N-BOC deprotection. This process involves the deprotection of a wide variety of N-BOC derivatives in excellent yields .

Green Chemistry/Sustainable Technology

The use of Boc-®-3-Amino-3-phenylpropanal in the BOC protection of amines contributes to the advancement of green chemistry/sustainable technology . This is because the process eliminates the usage of solvents and catalysts, focusing mainly on yield and commercial value .

Mechanism of Action

Target of Action

Boc-®-3-Amino-3-phenylpropanal is a Boc-protected amino compound . The primary targets of this compound are amino groups in various biomolecules, including proteins and peptides . These amino groups play crucial roles in the structure and function of these biomolecules, influencing their stability, activity, and interactions with other molecules .

Mode of Action

The compound acts by protecting these amino groups through a process known as Boc protection . This involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) under either aqueous or anhydrous conditions . The resulting Boc-protected amines and amino acids are stable towards most nucleophiles and bases . This protection strategy allows for selective reactions to be carried out on other parts of the molecule without affecting the protected amino group .

Biochemical Pathways

The Boc protection and deprotection processes are part of broader biochemical pathways involved in the synthesis of complex polyfunctional molecules . These pathways are crucial in organic synthesis and peptide chemistry, where protection of amino groups is often required . The Boc group can be selectively cleaved under acidic conditions, allowing for further reactions to occur at the previously protected site .

Pharmacokinetics

The boc protection strategy is known to enhance the stability of amino compounds, potentially influencing their bioavailability

Result of Action

The primary result of the action of Boc-®-3-Amino-3-phenylpropanal is the protection of amino groups in biomolecules. This protection enhances the stability of these molecules and allows for selective reactions to be carried out on other parts of the molecule . In the context of peptide synthesis, this can facilitate the creation of complex peptides with specific structures and functions .

Action Environment

The action of Boc-®-3-Amino-3-phenylpropanal can be influenced by various environmental factors. For example, the Boc protection process is conducted under either aqueous or anhydrous conditions, and the choice of conditions can influence the efficiency of the reaction . Additionally, the Boc group is stable towards most nucleophiles and bases, but can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly influence the stability of the Boc-protected compound .

Safety and Hazards

While specific safety data for “Boc-®-3-Amino-3-phenylpropanal” is not available, general safety measures for handling Boc-protected amines include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

Future Directions

The future directions in the study and use of “Boc-®-3-Amino-3-phenylpropanal” and similar compounds could involve further exploration of their synthesis, properties, and applications. For instance, the development of more efficient and environmentally friendly methods for the synthesis of Boc-protected amines is a potential area of future research . Additionally, the study of the interaction between carrier and subcarrier multipath errors could lead to improved multipath performance with small noise performance loss .

properties

IUPAC Name |

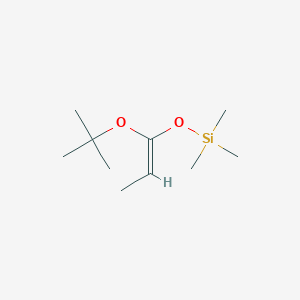

tert-butyl N-[(1R)-3-oxo-1-phenylpropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPCDZZHEWGTEU-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)